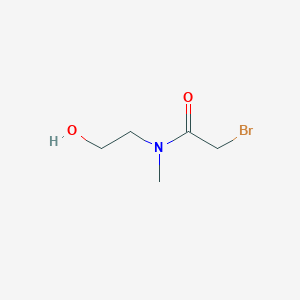

2-bromo-N-(2-hydroxyethyl)-N-methylacetamide

Description

Historical Context in Haloacetamide Research

Haloacetamides have been a focal point in organic chemistry since the mid-20th century, primarily due to their utility as intermediates in synthetic pathways and their role in studying nucleophilic substitution reactions. The compound 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide emerged as a subject of interest in the 1990s, coinciding with advancements in halogenated amide chemistry. Early research focused on its structural analogs, such as chloro- and iodoacetamides, which were pivotal in understanding the electronic effects of halogens on amide reactivity. The brominated variant gained attention for its balanced reactivity profile, offering a middle ground between the highly reactive iodoacetamides and the less reactive chloro derivatives. This compound’s synthesis was first reported in the context of exploring steric and electronic modulation in N-alkylated acetamides.

Significance in Organic Chemistry

This compound occupies a unique niche due to its bifunctional design: the bromine atom serves as an electrophilic site for substitution reactions, while the hydroxyethyl group introduces hydrogen-bonding capabilities. This duality enables its use in diverse reactions, including alkylation, acylation, and cyclization. The methyl group on the nitrogen atom further fine-tunes steric hindrance, making the compound a versatile tool for studying reaction kinetics in crowded molecular environments. Its molecular framework has been leveraged to synthesize complex heterocycles, such as oxazolidinones and thiazoles, which are foundational structures in medicinal chemistry.

Position Within the Halogenated Amide Compound Family

Within the halogenated amide family, this compound is classified as a secondary amide with a monosubstituted halogen. Its molecular formula, C₅H₁₀BrNO₂, distinguishes it from longer-chain analogs like 2-bromo-2-chloro-N-(2-hydroxyethyl)-N-methylhexanamide (C₉H₁₇BrClNO). The shorter carbon chain and single halogen substitution render it less lipophilic than polyhalogenated derivatives, influencing its solubility in polar solvents. Comparative studies highlight its intermediate reactivity between monochloroacetamides and dibromoacetamides, making it a model compound for probing halogen-dependent reaction mechanisms.

Current Research Landscape

Recent investigations have explored its role in halogen-bonding-mediated reactions, particularly in peptide synthesis. Advances in ultra-performance liquid chromatography–mass spectrometry (UPLC-MS/MS) have also enabled precise quantification of haloacetamides in complex matrices, though most studies focus on environmental disinfection byproducts rather than synthetic applications. Current gaps include a lack of catalytic studies and mechanistic insights into its behavior under photochemical conditions.

Properties

IUPAC Name |

2-bromo-N-(2-hydroxyethyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO2/c1-7(2-3-8)5(9)4-6/h8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJNBNVLXJQUID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211431-38-7 | |

| Record name | 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide typically involves the reaction of N-methylacetamide with 2-bromoethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Starting Materials: N-methylacetamide and 2-bromoethanol.

Reaction Conditions: The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Procedure: The mixture of N-methylacetamide and 2-bromoethanol is heated under reflux conditions for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Purification: After the reaction is complete, the product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Industrial production methods may also include additional steps for purification and quality control to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-hydroxyethyl)-N-methylacetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines or alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Nucleophilic Substitution: New derivatives with different functional groups replacing the bromine atom.

Oxidation: Aldehydes or carboxylic acids derived from the hydroxyethyl group.

Reduction: Amines or alcohols derived from the reduction of the carbonyl group.

Scientific Research Applications

Organic Synthesis

2-bromo-N-(2-hydroxyethyl)-N-methylacetamide serves as a valuable building block in organic synthesis. Its reactivity allows it to act as an intermediate for creating more complex organic molecules. This property is particularly useful in developing pharmaceuticals and specialty chemicals.

Biochemical Studies

In biological research, this compound is utilized to study enzyme mechanisms and protein interactions. It can function as both a substrate and an inhibitor in biochemical assays, facilitating investigations into enzyme activity and protein dynamics.

Case Study: Enzyme Inhibition

- A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways, leading to insights into potential therapeutic targets for drug development.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications. It acts as a precursor for synthesizing various pharmaceutical compounds, contributing to drug discovery efforts aimed at treating diseases through targeted molecular interactions.

Example Application:

- Research has indicated that derivatives of this compound exhibit anti-cancer properties, making it a candidate for further development in oncology.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide involves its interaction with specific molecular targets. The bromine atom and hydroxyethyl group play key roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include:

Covalent Modification: The bromine atom can react with nucleophilic amino acid residues in proteins, leading to covalent modification and inhibition of enzyme activity.

Hydrogen Bonding: The hydroxyethyl group can form hydrogen bonds with target molecules, affecting their stability and interactions.

Comparison with Similar Compounds

Structural Features

Key structural distinctions among bromoacetamides arise from substituents on the nitrogen and aromatic/alkyl groups. Examples include:

Key Insights :

- The hydroxyethyl group in the target compound improves aqueous solubility compared to aromatic or methoxy-substituted analogs .

- Bromine on aromatic rings (e.g., 2-bromophenyl) increases molecular weight and lipophilicity (XLogP3 ~2.5–3.0), whereas aliphatic bromine (as in the target compound) reduces logP .

Physical and Chemical Properties

| Property | This compound | 2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide | 2-Bromoacetamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 196.05 | 289.08 | 138.97 |

| XLogP3 | ~0.5 (estimated) | 1.7 | 0.3 |

| Hydrogen Bonding | Donor: 1 (OH); Acceptor: 3 | Donor: 1 (NH); Acceptor: 4 | Donor: 1; Acceptor: 2 |

| Solubility | High in polar solvents (due to OH) | Moderate in DMF or DMSO | High in water |

Biological Activity

2-Bromo-N-(2-hydroxyethyl)-N-methylacetamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.

This compound is characterized by the presence of a bromine atom, a hydroxyethyl group, and a methylacetamide moiety. Its chemical structure can be represented as follows:

Key Functional Groups:

- Bromine Atom: Contributes to the electrophilic nature of the compound.

- Hydroxyethyl Group: Increases solubility and may participate in hydrogen bonding.

- Methylacetamide Moiety: Provides a site for nucleophilic attack.

The biological activity of this compound primarily involves its interaction with biomolecules through covalent modification and hydrogen bonding.

- Covalent Modification: The bromine atom can react with nucleophilic sites on proteins, leading to enzyme inhibition or alteration of protein function. This mechanism is critical in studies involving enzyme kinetics and inhibition assays.

- Hydrogen Bonding: The hydroxyethyl group can form hydrogen bonds with target molecules, affecting their stability and interactions within biological systems.

Enzyme Inhibition Studies

Research has demonstrated that this compound can serve as a substrate or inhibitor in biochemical assays. For instance, it has been used to study the inhibition mechanisms of specific enzymes such as caspase-2, which is involved in apoptosis. Compounds related to this class have shown promising selectivity profiles against various caspases, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's .

Antiviral Activity

In the context of antiviral research, derivatives of this compound have been explored for their efficacy against viral infections. Preliminary studies suggest that modifications to the compound's structure can enhance its antiviral potency against several RNA viruses .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-Bromo-N-(2-hydroxyethyl)acetamide | Lacks methyl group | Reduced reactivity |

| 2-Chloro-N-(2-hydroxyethyl)-N-methylacetamide | Chlorine instead of bromine | Less reactive; different applications |

| N-(2-hydroxyethyl)-N-methylacetamide | No halogen substitution | Lower reactivity, limited biological activity |

The presence of the bromine atom in this compound enhances its reactivity compared to its analogs, making it more versatile for chemical reactions and biological studies .

Case Studies

-

Caspase Inhibition Study : A recent study screened a library of compounds including derivatives of this compound for their ability to inhibit caspase-2. The results indicated several compounds with significant inhibitory effects, suggesting that this class could lead to new therapeutic agents for neurodegenerative diseases .

- Results Summary:

- Inhibition values ranged from single-digit micromolar to sub-micromolar concentrations.

- Selectivity factors were established for caspase-2 over caspase-3.

- Results Summary:

- Antiviral Research : In another study focusing on antiviral activity, modifications of the compound were tested against various viruses. Results indicated promising antiviral properties with effective EC50 values reported below 10 µM for certain derivatives .

Q & A

Basic: What are the optimized synthetic routes for 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves a multi-step process starting with the reaction of 2-bromoaniline with ethylene oxide to introduce the hydroxyethyl group, followed by acylation with bromoacetyl chloride. Yield optimization can be achieved by:

- Temperature control : Maintaining low temperatures (0–5°C) during acylation to minimize side reactions like hydrolysis .

- Solvent selection : Using anhydrous dichloromethane or tetrahydrofuran (THF) to enhance reagent solubility and reduce competing nucleophilic interactions .

- Purification : Employing column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate the product from unreacted starting materials or byproducts .

Advanced: How can reaction mechanisms and intermediates in the synthesis of this compound be characterized?

Methodological Answer:

Mechanistic studies require:

- Spectroscopic monitoring : In situ FTIR or NMR to track intermediates like the hydroxyethylamine adduct or bromoacetylated species .

- Computational modeling : DFT calculations (e.g., Gaussian 16) to predict transition states and verify experimental activation energies .

- Isolation of intermediates : Quenching reactions at timed intervals followed by LC-MS analysis to identify short-lived species .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm the presence of the bromoacetamide backbone, hydroxyethyl group (-CHCHOH), and N-methyl substitution .

- Mass spectrometry (HRMS) : ESI-HRMS for precise molecular weight determination (e.g., [M+H] peak at m/z 252.984) .

- IR spectroscopy : Peaks at ~1650 cm (amide C=O) and ~3300 cm (hydroxy group) .

Advanced: How can researchers resolve contradictions in reported biological activities of bromoacetamide derivatives?

Methodological Answer:

Discrepancies often arise due to:

- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase inhibition assays) to ensure reproducibility .

- Structural analogs : Perform comparative studies using analogs (e.g., replacing bromine with chlorine) to isolate electronic effects from steric contributions .

- Meta-analysis : Use tools like RevMan to statistically integrate data across studies and identify outliers .

Basic: What are the primary reactivity patterns of this compound in organic synthesis?

Methodological Answer:

The bromine atom and hydroxyethyl group enable:

- Nucleophilic substitution : Reaction with amines or thiols to form N- or S-linked derivatives .

- Oxidation : Conversion of the hydroxyethyl group to a ketone using Jones reagent (CrO/HSO) .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids via Pd catalysis .

Advanced: How can computational tools predict the interaction of this compound with biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase) and validate with experimental IC values .

- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

- QSAR modeling : Build predictive models using descriptors like logP and polar surface area to optimize bioactivity .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation or light-induced bromine loss .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the bromoacetamide group .

- Solvent : Dissolve in dry DMSO for long-term storage; avoid protic solvents like methanol .

Advanced: What strategies mitigate cytotoxicity in cell-based studies involving bromoacetamide derivatives?

Methodological Answer:

- Dose optimization : Pre-screen using MTT assays to establish non-toxic concentrations (typically <10 µM) .

- Prodrug design : Mask the bromine with a photolabile protecting group (e.g., nitroveratryl) for controlled activation .

- Co-administration : Use antioxidants like N-acetylcysteine to counteract reactive intermediate toxicity .

Basic: How do structural modifications of this compound influence its solubility?

Methodological Answer:

- Polar substituents : Introduce sulfonate groups (-SOH) to enhance aqueous solubility .

- Alkyl chain length : Shortening the hydroxyethyl group reduces logP, improving solubility in PBS buffer .

- Salt formation : Convert to a hydrochloride salt via reaction with HCl gas .

Advanced: What experimental and computational approaches validate the metabolic pathways of bromoacetamide derivatives?

Methodological Answer:

- Metabolite profiling : Use LC-MS/MS with hepatocyte incubations to identify phase I (oxidation) and phase II (glucuronidation) metabolites .

- Isotope labeling : C-labeled compounds track metabolic fate in in vivo models .

- CYP450 inhibition assays : Fluorescent probes (e.g., Vivid® kits) to assess enzyme interaction specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.